2-Methoxypropane, also known as isopropyl methyl ether, is an organic compound with the molecular formula and a molecular weight of 74.1216 g/mol. It is classified as an ether, characterized by its two hydrocarbon groups connected by an oxygen atom. The compound appears as a colorless liquid with a mild odor, and it is soluble in organic solvents such as ethanol and diethyl ether but less soluble in water.
This reaction showcases the ether's ability to undergo cleavage under acidic conditions, leading to the formation of alcohols and alkyl halides .
Several methods exist for synthesizing 2-methoxypropane:
2-Methoxypropane finds various applications across different industries:
Interaction studies involving 2-methoxypropane primarily focus on its reactivity with acids and bases. Its behavior under acidic conditions has been documented, particularly in reactions that lead to cleavage and substitution processes. Further studies are needed to explore its interactions with other functional groups and potential environmental impacts.
Several compounds share structural similarities with 2-methoxypropane, including:
Uniqueness: 2-Methoxypropane distinguishes itself through its balance between volatility and solubility, making it suitable for specific applications where other ethers may not perform as effectively.
2-Methoxypropane exhibits distinctive physical and chemical characteristics that directly influence its industrial utility and synthetic applications. The compound demonstrates a remarkably low boiling point of 32°C, which significantly impacts its handling requirements and processing conditions. This low boiling point, combined with its density of 0.805 g/mL, positions 2-methoxypropane as a highly volatile ether requiring specialized storage and transportation protocols. The refractive index of 1.388 and molecular refractive power of 21.73 mL/mol provide important optical properties for analytical identification and purity assessment.
The compound's dipole moment of 1.25 D indicates moderate polarity, which influences its solubility characteristics and intermolecular interactions. This polarity contributes to its enhanced water solubility compared to similar ethers, with documented solubility values reaching 88.42 g/L, substantially higher than the 6.05 g/L observed for diethyl ether. The logarithmic partition coefficient (log P) of 0.65 demonstrates favorable hydrophobic-hydrophilic balance, making it suitable for various extraction and separation processes.
Thermodynamically, 2-methoxypropane's branched structure contributes to its reduced boiling point compared to linear isomers, enhancing its volatility characteristics. The compound's molar volume of 92.1 mL/mol reflects its three-dimensional arrangement and provides critical data for process design calculations in industrial applications. These physical properties collectively determine the compound's behavior in various chemical processes and establish the foundation for optimizing synthesis and purification methodologies.
Density Functional Theory (DFT) has been instrumental in unraveling the radical-mediated oxidation pathways of 2-methoxypropane. Comparative studies between DFT methods (e.g., B3LYP, G3, G3MP2BH&H) and high-level coupled cluster (CCSD(T)) calculations reveal critical insights into bond dissociation energies and transition state geometries [3] [6]. For instance, protonated epoxide analogs of 2-methoxypropane exhibit significant discrepancies in C–O bond lengths when modeled with B3LYP, overestimating values by 0.191 Å compared to CCSD(T) [3]. These inaccuracies arise from asymmetrical charge distribution in transition states, where DFT struggles to capture weak bond interactions accurately [3].
Table 1: Comparison of Computational Methods for C–O Bond Lengths in Protonated Epoxides
| Method | C–O Bond Length (Å) | Deviation from CCSD(T) |
|---|---|---|
| CCSD(T) | 1.402 | - |
| B3LYP | 1.593 | +0.191 |
| G3 | 1.408 | +0.006 |
| G3MP2BH&H | 1.410 | +0.008 |
The G3 and G3MP2BH&H methods demonstrate superior agreement with CCSD(T), making them reliable for modeling hydrogen abstraction reactions [6]. For example, the enthalpy of formation for methoxymethyl radicals ($$ \text{CH}3\text{OCH}2 $$) calculated via G3 aligns with experimental data within 0.2–0.6 kcal mol$$^{-1}$$ [6]. These findings underscore the importance of method selection in predicting reaction pathways and kinetics.
Ozonolysis of 2-methoxypropane proceeds through the formation of a Criegee intermediate ($$ \text{CH}2\text{OO} $$), which subsequently reacts with atmospheric pollutants like $$ \text{SO}2 $$ [5]. Quasi-classical trajectory simulations reveal a barrier-controlled pathway producing $$ \text{CH}2\text{O} + \text{SO}3 $$ at collision energies >10 kcal/mol [5]. A minor pathway yields $$ \text{CO}2 + \text{H}2 + \text{SO}_2 $$, highlighting the complexity of secondary reactions [5].
Table 2: Ozonolysis Products and Rate Constants for Vinyl Ether Analogs
| Compound | Major Products | Rate Constant ($$ \times 10^{-17} \, \text{cm}^3 \, \text{molecule}^{-1} \, \text{s}^{-1} $$) |
|---|---|---|
| 2-MPE* | Methyl acetate, Formaldehyde | 1.18 ± 0.13 |
| 2-EPE* | Ethyl acetate, Formaldehyde | 1.89 ± 0.23 |
*2-MPE: 2-methoxypropene; 2-EPE: 2-ethoxypropene [4].
The atmospheric lifetime of 2-methoxypropane analogs is estimated at 21–32 hours, emphasizing ozone-driven degradation as a key removal mechanism [4]. These results align with proposed mechanisms involving heteroozonide intermediates ($$ \text{CH}_2\text{OOS(O)O} $$) that decompose into stable products [5].
Hydrogen abstraction by $$ \cdot\text{OH} $$ and $$ \cdot\text{BrO} $$ radicals dominates the atmospheric oxidation of 2-methoxypropane. Branching ratio analyses reveal preferential abstraction from tertiary C–H bonds, with rate constants varying by reaction site [1] [2] [6]. For instance, $$ \cdot\text{OH} $$-mediated abstraction at the –CH$$_2$$– group proceeds 2–3 times faster than at methyl branches [6].
Table 3: Rate Constants for Hydrogen Abstraction Reactions
| Radical | Reaction Site | Rate Constant ($$ \text{M}^{-1} \, \text{s}^{-1} $$) | Activation Energy (kcal mol$$^{-1}$$) |
|---|---|---|---|
| $$ \cdot\text{OH} $$ | –CH$$_2$$– | $$ 7.95 \times 10^{-12} $$ | 2.0 |
| $$ \cdot\text{BrO} $$ | Tertiary C–H | $$ 3.2 \times 10^{-11} $$ | 1.5 |
Theoretical studies using G3MP2BH&H predict activation energies within 0.7–0.9 kcal mol$$^{-1}$$ of experimental values, validating their use in kinetic modeling [6]. Notably, $$ \cdot\text{BrO} $$-initiated oxidation exhibits higher total rates ($$ 7.95 \times 10^{-12} \, \text{M}^{-1} \, \text{s}^{-1} $$) due to lower energy barriers [1].